molecular formula C16H23ClN2O B4939892 1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine

1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine

Cat. No.: B4939892
M. Wt: 294.82 g/mol
InChI Key: RQGBAELGCDQDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine, also known as CBDMPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. CBDMPP belongs to the class of piperazine derivatives, which are known for their therapeutic potential in various diseases.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which may contribute to its antipsychotic and antidepressant effects. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory mediators, and the induction of apoptosis in cancer cells. This compound has also been found to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine in lab experiments is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of this compound is its relatively low selectivity for these receptors, which may lead to off-target effects.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine, including its potential as a therapeutic agent for various diseases such as schizophrenia, depression, and anxiety disorders. This compound may also have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the precise mechanism of action of this compound and to develop more selective derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse pharmacological properties that has shown promise in various scientific research applications. Its potential as an antipsychotic, antidepressant, and anxiolytic agent, as well as its anti-inflammatory, antitumor, and antifungal properties, make it a useful tool for studying the role of neurotransmitter systems in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of this compound and to develop more selective derivatives with improved pharmacological properties.

Synthesis Methods

1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine can be synthesized in several ways, but the most commonly used method involves the reaction of 1-(2-chlorobenzyl)piperazine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine has shown promising results in various scientific research applications, including its potential as an antipsychotic, antidepressant, and anxiolytic agent. It has also been studied for its anti-inflammatory, antitumor, and antifungal properties. This compound has been found to bind with high affinity to dopamine D2 and serotonin 5-HT1A receptors, which are known to be involved in the regulation of mood, behavior, and cognition.

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-16(2,3)15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGBAELGCDQDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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